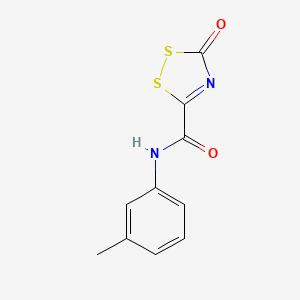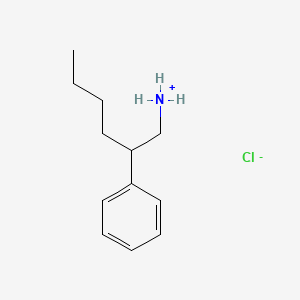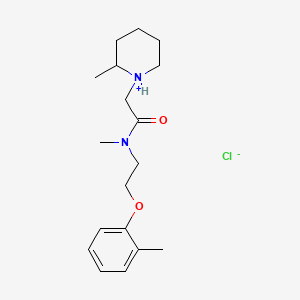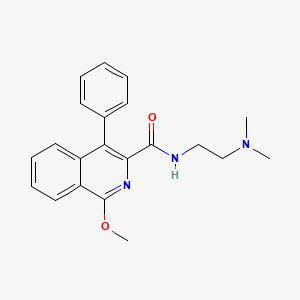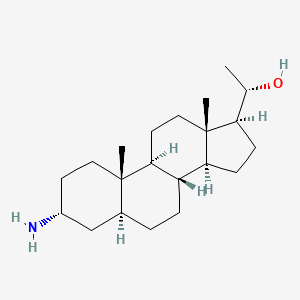
(20S)-3alpha-Amino-5alpha-pregnan-20-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20S)-3alpha-Amino-5alpha-pregnan-20-ol is a steroidal compound that belongs to the class of pregnanes. This compound is characterized by the presence of an amino group at the 3alpha position and a hydroxyl group at the 20 position on the pregnane skeleton. Steroidal compounds like this compound are of significant interest due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-3alpha-Amino-5alpha-pregnan-20-ol typically involves multiple steps, starting from a suitable steroidal precursor. One common approach is to begin with a pregnane derivative, which undergoes selective functionalization at the 3alpha and 20 positions. This can be achieved through a series of reactions including oxidation, reduction, and substitution.
For example, the introduction of the amino group at the 3alpha position can be accomplished through the reduction of a corresponding ketone or oxime intermediate, followed by amination. The hydroxyl group at the 20 position can be introduced via selective reduction of a ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(20S)-3alpha-Amino-5alpha-pregnan-20-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 20 position can be oxidized to form a ketone.
Reduction: The ketone at the 20 position can be reduced to form the hydroxyl group.
Substitution: The amino group at the 3alpha position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 20-keto derivatives.
Reduction: Formation of 20-hydroxy derivatives.
Substitution: Formation of various substituted amino derivatives.
Aplicaciones Científicas De Investigación
(20S)-3alpha-Amino-5alpha-pregnan-20-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of (20S)-3alpha-Amino-5alpha-pregnan-20-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to steroid receptors, modulating enzyme activity, or influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
(20S)-3alpha-Hydroxy-5alpha-pregnan-20-one: Similar structure but with a hydroxyl group instead of an amino group at the 3alpha position.
(20S)-3alpha-Amino-5alpha-pregnan-20-one: Similar structure but with a ketone group at the 20 position instead of a hydroxyl group.
Uniqueness
(20S)-3alpha-Amino-5alpha-pregnan-20-ol is unique due to the presence of both an amino group at the 3alpha position and a hydroxyl group at the 20 position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
474-44-2 |
|---|---|
Fórmula molecular |
C21H37NO |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C21H37NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,23H,4-12,22H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 |
Clave InChI |
VIQFMADXQMGZER-CGVINKDUSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
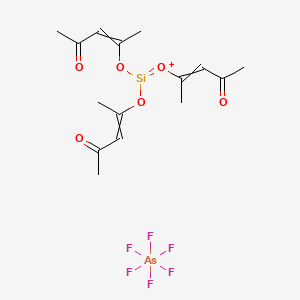
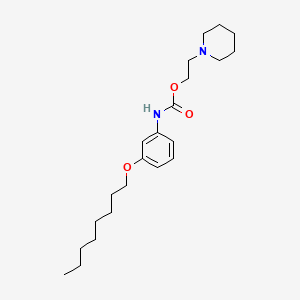
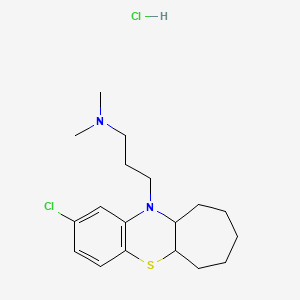

![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
